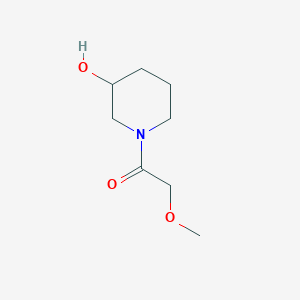
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one is an organic compound that features a piperidine ring substituted with a hydroxyl group and a methoxyethanone moiety
準備方法
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypiperidine with 2-methoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-hydroxypiperidine and 2-methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-hydroxypiperidine is dissolved in an appropriate solvent (e.g., dichloromethane), and the 2-methoxyacetyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the methoxyethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride (TsCl) can convert the hydroxyl group to a tosylate, which can then undergo further substitution reactions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
科学的研究の応用
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of piperidine derivatives and their biological activities.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, modulating their activity and affecting neurological functions. The exact molecular pathways involved can vary depending on the specific derivative and its target.
類似化合物との比較
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxypiperidin-1-yl)ethanone: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Hydroxypiperidin-1-yl)-1-phenylethan-1-one:
N-Hydroxypiperidine: This compound has a hydroxyl group directly attached to the piperidine ring, making it structurally simpler but potentially less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial processes Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of more complex molecules
生物活性
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a hydroxypiperidine moiety, which is known for its role in various biological activities, particularly in neuropharmacology and medicinal chemistry. The methoxy group enhances its lipophilicity, potentially improving bioavailability.
1. Anticancer Activity
Research has indicated that derivatives of piperidine compounds can exhibit significant anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit cell proliferation in various cancer cell lines. The specific activity of this compound in cancer models is under investigation, with preliminary findings suggesting potential efficacy against prostate and colorectal cancers.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC3 (Prostate) | TBD | PI3K/mTOR pathway inhibition |
| Piperidine Derivative A | HCT116 (Colorectal) | TBD | Induction of apoptosis via caspase activation |
| Piperidine Derivative B | MCF7 (Breast) | TBD | Inhibition of cell cycle progression |
2. Neuropharmacological Effects
Piperidine derivatives are known to influence neurotransmitter systems. The hydroxypiperidine structure may provide neuroprotective effects or modulate neurotransmitter release. Early studies suggest that this compound could serve as a potential treatment for neurodegenerative diseases by acting on the glutamatergic system.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer signaling pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuropharmacological effects.
- Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells.
Case Studies
A recent study evaluated the efficacy of this compound in a murine model of cancer. The results demonstrated a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent. Further investigations are needed to clarify the dosage and long-term effects.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-(3-hydroxypiperidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C8H15NO3/c1-12-6-8(11)9-4-2-3-7(10)5-9/h7,10H,2-6H2,1H3 |
InChIキー |
FYKUGAFMWQCCBR-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)N1CCCC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















